molecular formula C30H31N5O4S B2743536 N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide CAS No. 394659-71-3

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide

Cat. No.: B2743536
CAS No.: 394659-71-3
M. Wt: 557.67
InChI Key: QSXABSOCZAIYCU-UHFFFAOYSA-N
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Description

N-((5-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-4-(4-ethoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)-3-methoxybenzamide is a useful research compound. Its molecular formula is C30H31N5O4S and its molecular weight is 557.67. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Pharmacological Properties

The synthesis of compounds with structures similar to the queried chemical has been explored for their potential pharmacological applications. For instance, Xu et al. (2005) developed novel sigma-2 receptor probes, indicating the potential use of related compounds in receptor studies and possibly in diagnostic or therapeutic applications in neuropharmacology (Jinbin Xu et al., 2005). Additionally, the work by Hikawa et al. (2012) on palladium-catalyzed reactions to construct quinazolinones highlights the synthetic versatility of such compounds, which could be leveraged in developing new pharmaceuticals or materials (Hidemasa Hikawa et al., 2012).

Antimicrobial and Antifungal Activities

Research by Bektaş et al. (2007) on the synthesis of new 1,2,4-triazole derivatives, which share a similar heterocyclic motif with the queried compound, showed good to moderate antimicrobial activities. This suggests that compounds with complex heterocyclic systems may have potential applications in developing new antimicrobial agents (H. Bektaş et al., 2007).

Molecular Modelling and Monoamine Oxidase Inhibition

Amer et al. (2020) explored the monoamine oxidase inhibitory activities of novel quinazolyl hydrazine derivatives through synthesis, characterization, and molecular modelling. This work indicates the potential application of similar compounds in treating disorders related to monoamine oxidase malfunction, such as depression or Parkinson's disease (A. Amer et al., 2020).

Herbicidal Activities

The study by Luo et al. (2008) on the synthesis and herbicidal activities of novel triazolinone derivatives provides insight into the potential agricultural applications of such compounds. Their research found significant herbicidal activity, suggesting that structurally related compounds could be developed as herbicides (Yan-ping Luo et al., 2008).

Antihypertensive and Diuretic Properties

Rahman et al. (2014) synthesized and evaluated the antihypertensive and diuretic properties of quinazoline derivatives. Their findings suggest potential applications for related compounds in treating cardiovascular diseases (M. Rahman et al., 2014).

Properties

IUPAC Name

N-[[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-4-(4-ethoxyphenyl)-1,2,4-triazol-3-yl]methyl]-3-methoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H31N5O4S/c1-3-39-24-15-13-23(14-16-24)35-27(19-31-29(37)22-9-6-11-25(18-22)38-2)32-33-30(35)40-20-28(36)34-17-7-10-21-8-4-5-12-26(21)34/h4-6,8-9,11-16,18H,3,7,10,17,19-20H2,1-2H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSXABSOCZAIYCU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=C2SCC(=O)N3CCCC4=CC=CC=C43)CNC(=O)C5=CC(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H31N5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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